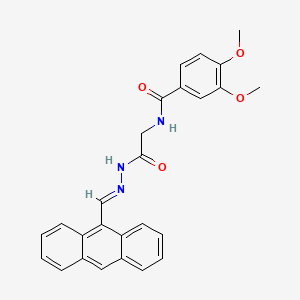

N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide

CAS No.: 349609-29-6

Cat. No.: VC16130880

Molecular Formula: C26H23N3O4

Molecular Weight: 441.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 349609-29-6 |

|---|---|

| Molecular Formula | C26H23N3O4 |

| Molecular Weight | 441.5 g/mol |

| IUPAC Name | N-[2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide |

| Standard InChI | InChI=1S/C26H23N3O4/c1-32-23-12-11-19(14-24(23)33-2)26(31)27-16-25(30)29-28-15-22-20-9-5-3-7-17(20)13-18-8-4-6-10-21(18)22/h3-15H,16H2,1-2H3,(H,27,31)(H,29,30)/b28-15+ |

| Standard InChI Key | UMMCPBDBAAPEKY-RWPZCVJISA-N |

| Isomeric SMILES | COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42)OC |

| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42)OC |

Introduction

Structural Analysis and Nomenclature

Chemical Architecture

The compound consists of three primary components:

-

3,4-Dimethoxybenzamide core: A benzamide scaffold with methoxy groups at positions 3 and 4. This motif is common in bioactive molecules, particularly acetylcholinesterase inhibitors and gastrointestinal prokinetics .

-

Hydrazine-derived linker: A hydrazino group (-NH-NH-) conjugated to a ketone (=O), forming a 2-oxoethylhydrazine bridge. Hydrazine derivatives are frequently employed in coordination chemistry and as precursors for heterocyclic synthesis .

-

9-Anthrylmethylene substituent: An anthracene-based aromatic system fused to the hydrazine group. Anthracene derivatives are known for their fluorescence properties and applications in organic electronics .

The IUPAC name reflects this architecture: N-(2-(2-(9-Anthrylmethylene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide.

Molecular Properties

-

Molecular Formula: Hypothetically derived as (exact mass: 479.18 g/mol).

-

Stereochemistry: The hydrazino group introduces potential E/Z isomerism at the C=N bond .

-

Solubility: Predicted low aqueous solubility due to the anthracene moiety; likely soluble in polar aprotic solvents (e.g., DMF, DMSO) .

Synthetic Pathways and Intermediate Compounds

Retrosynthetic Analysis

The compound could theoretically be synthesized via a three-step strategy:

-

Formation of 3,4-dimethoxybenzoyl chloride: Chlorination of 3,4-dimethoxybenzoic acid using thionyl chloride .

-

Synthesis of anthrylmethylene hydrazine: Condensation of 9-anthraldehyde with hydrazine hydrate .

-

Coupling reactions:

Challenges in Synthesis

-

Steric hindrance: The bulky anthracene group may impede coupling reactions, requiring high-temperature conditions or catalysts .

-

Oxidative sensitivity: Hydrazine derivatives are prone to oxidation, necessitating inert atmospheres .

Comparative Analysis with Structural Analogs

Table 1: Key Analog Compounds

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume